N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide
Overview
Description
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrazole ring substituted with dimethyl groups and an ethyl group, which is further connected to a thiophene-2-sulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 1 and 5 positions using appropriate alkylating agents.
Attachment of the Ethyl Group: The ethyl group is introduced through an alkylation reaction.
Formation of the Thiophene-2-sulfonamide Moiety: The thiophene-2-sulfonamide moiety is synthesized by reacting thiophene with chlorosulfonic acid, followed by amination with an appropriate amine.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzene-2-sulfonamide
- N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]furan-2-sulfonamide
- N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-2-sulfonamide
Uniqueness
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds with benzene, furan, or pyridine rings.
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-8(10-7-12-14(3)9(10)2)13-18(15,16)11-5-4-6-17-11/h4-8,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJJJUGYFWXOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NS(=O)(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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